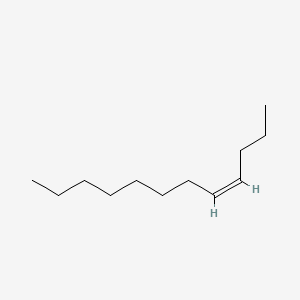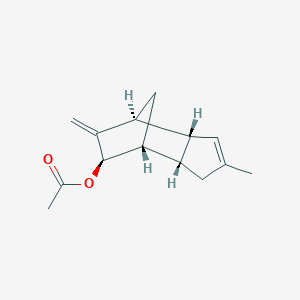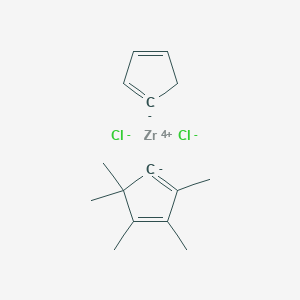
cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride is a complex organometallic compound It is known for its unique structure, which includes a zirconium center coordinated to two cyclopentadienyl ligands, one of which is substituted with five methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene and 1,2,3,5,5-pentamethylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium complex. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and rigorous purification techniques is essential to obtain the desired product with high yield and purity.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of organozirconium compounds.
科学研究应用
Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride has numerous applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for other organometallic compounds.
作用机制
The mechanism by which cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of zirconium-substrate complexes that undergo subsequent chemical transformations.
相似化合物的比较
Similar Compounds
Cyclopentadienylzirconium dichloride: Similar structure but lacks the methyl substitutions.
Titanocene dichloride: Contains titanium instead of zirconium.
Ferrocene: Contains iron instead of zirconium and has a different electronic structure.
Uniqueness
Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric and electronic properties that enhance its reactivity and stability. This makes it particularly useful in catalytic applications where high activity and selectivity are required.
属性
CAS 编号 |
81476-73-5 |
|---|---|
分子式 |
C15H20Cl2Zr |
分子量 |
362.4 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/C10H15.C5H5.2ClH.Zr/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-5-3-1;;;/h1-5H3;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
DDQFXRYVNIPXRQ-UHFFFAOYSA-L |
规范 SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


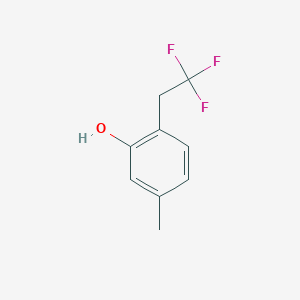
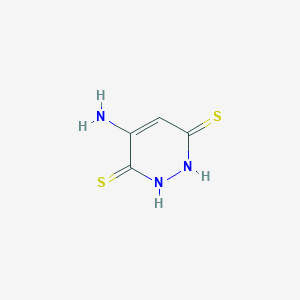
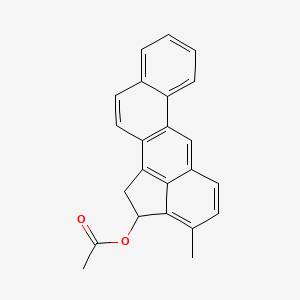
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
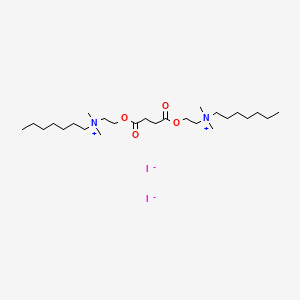
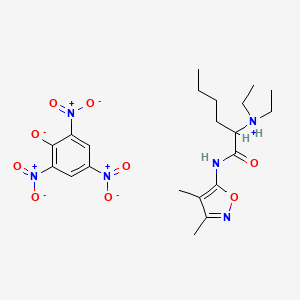
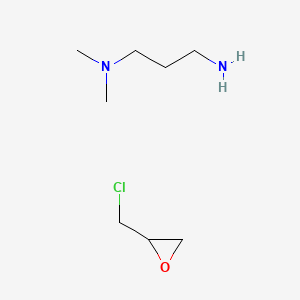

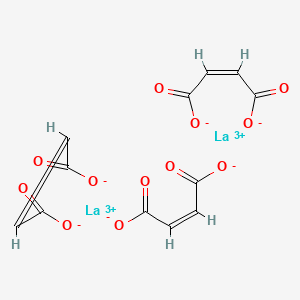
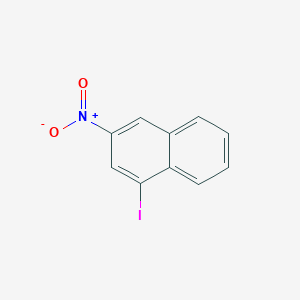
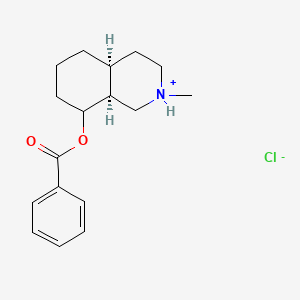
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
